molecular formula C12H10ClI3N2O3 B13762872 2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride CAS No. 58763-17-0

2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride

Cat. No.: B13762872
CAS No.: 58763-17-0
M. Wt: 646.38 g/mol
InChI Key: VPHUZLLEWSPPPW-UHFFFAOYSA-N
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Description

2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride (CAS: 58763-17-0) is a triiodinated benzoyl chloride derivative with a molecular formula of C₁₂H₁₀ClI₃N₂O₃ and a molar mass of 646.39 g/mol . Its structure features:

  • Three iodine atoms at the 2, 4, and 6 positions of the benzene ring.
  • A methylacetamido group (-N(CH₃)COCH₃) at position 2.
  • A methylcarbamoyl group (-CONHCH₃) at position 3.
  • A reactive benzoyl chloride (-COCl) moiety.

This compound is primarily used in pharmaceutical synthesis, particularly as a precursor for iodinated contrast agents in medical imaging. For example, it is structurally related to the active ingredient in HEXABRIX®, a radiographic contrast medium containing triiodo-substituted benzamides .

Properties

CAS No.

58763-17-0

Molecular Formula

C12H10ClI3N2O3

Molecular Weight

646.38 g/mol

IUPAC Name

3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl chloride

InChI

InChI=1S/C12H10ClI3N2O3/c1-4(19)18(3)10-8(15)5(11(13)20)7(14)6(9(10)16)12(21)17-2/h1-3H3,(H,17,21)

InChI Key

VPHUZLLEWSPPPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)NC)I

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Data
Chemical Name 2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride
CAS Number 58763-17-0
Molecular Formula C₁₂H₁₀ClI₃N₂O₃
Molecular Weight 646.386 g/mol
Exact Mass 645.751 g/mol
LogP (Partition coefficient) 3.6126
Polar Surface Area (PSA) 66.48 Ų

This compound is characterized by three iodine atoms substituted at the 2,4,6-positions of the benzoyl chloride ring, with methylacetamido and methylaminocarbonyl functional groups at the 3- and 5-positions, respectively.

Preparation Methods of 2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride

Overview

The synthesis of this compound generally involves the iodination of a suitably substituted benzoyl precursor, followed by functional group transformations to introduce the methylacetamido and methylaminocarbonyl moieties and finally conversion to the benzoyl chloride derivative. The preparation is typically carried out via multi-step organic synthesis involving acylation, iodination, and chlorination reactions.

Stepwise Synthetic Route

Step 1: Starting Material Preparation
  • Begin with 3-(methylacetamido)-5-(methylaminocarbonyl)benzoic acid or its derivatives as the precursor.
  • This intermediate can be synthesized by acylation of 3-amino-5-aminocarbonylbenzoic acid derivatives with acetic anhydride or methylacetyl chloride to introduce the methylacetamido group.
Step 2: Iodination
  • Electrophilic iodination is performed to introduce iodine atoms at the 2,4,6-positions on the aromatic ring.
  • This is typically achieved using iodine reagents such as iodine monochloride (ICl) or molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid or iodic acid.
  • The reaction is controlled to ensure tri-substitution without over-iodination or degradation of sensitive functional groups.
Step 3: Conversion to Benzoyl Chloride
  • The carboxylic acid group of the iodinated intermediate is converted to the benzoyl chloride functionality.
  • This is commonly done using reagents such as thionyl chloride (SOCl₂), oxalyl chloride (COCl)₂, or phosphorus pentachloride (PCl₅).
  • The reaction is typically conducted under anhydrous conditions and inert atmosphere to avoid hydrolysis.

Alternative Synthetic Approaches

  • Some patents and literature suggest the use of triphosgene as a safer phosgene substitute for the chlorination step, improving safety and yield.
  • Hydrazinolysis and cyclization steps may be involved in the preparation of certain intermediates, though these are more relevant to related triazine derivatives rather than the benzoyl chloride itself.

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Notes/Comments
Acylation Acetic anhydride or methylacetyl chloride Introduces methylacetamido group
Iodination I₂ or ICl + oxidant (HNO₃ or HIO₃) Triiodination at 2,4,6-positions
Carboxylic acid to acid chloride SOCl₂, oxalyl chloride, or PCl₅, anhydrous Converts acid to benzoyl chloride; moisture sensitive
Alternative chlorination Triphosgene (safer alternative) Patent-supported method for improved safety

Analytical and Research Findings

  • Purity and Yield: Commercially available samples report purities up to 96-98% as verified by chromatographic and spectroscopic methods.
  • Spectroscopic Characterization: NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra confirm the presence of characteristic amide and benzoyl chloride groups. The iodine substitution pattern is evident from mass spectrometry and elemental analysis.
  • Stability: The benzoyl chloride group is moisture sensitive and requires storage under refrigerated, dry conditions to prevent hydrolysis.
  • Safety: Due to the presence of multiple iodine atoms and reactive acyl chloride functionality, appropriate safety measures including use of fume hoods and personal protective equipment are mandatory during synthesis and handling.

Chemical Reactions Analysis

Hydrolysis Reaction

The acyl chloride group undergoes rapid hydrolysis in aqueous or basic conditions to form the corresponding carboxylic acid. This reaction is critical for its stability considerations and pharmaceutical derivatization .

Reaction:
2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride

  • H₂O/NaOH →
    2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoic acid + HCl

Conditions:

  • Solvent: Water or aqueous ethanol

  • Temperature: Room temperature to 60°C

  • Base: NaOH or KOH (catalytic or stoichiometric) .

Key Data:

PropertyValue
Hydrolysis Rate (pH 7)Complete within 1 hour
ByproductHCl (neutralized with base)

Aminolysis for Amide Formation

The acyl chloride reacts with primary or secondary amines to form stable amides, a reaction exploited in drug conjugation and polymer synthesis .

Reaction:
2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride

  • RNH₂ →
    2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzamide + HCl

Conditions:

  • Solvent: Dichloromethane, THF, or DMF

  • Base: Triethylamine (to scavenge HCl)

  • Temperature: 0°C to room temperature .

Example:
Reaction with methylamine yields a methylamide derivative used as an intermediate in radiocontrast agents .

Cross-Coupling Reactions

The iodine substituents enable palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, though steric hindrance from the triiodo groups may limit reactivity .

Reaction (Sonogashira Example):
2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride

  • Terminal Alkyne →
    Alkynylated Product

Conditions:

  • Catalyst: Pd(PPh₃)₂Cl₂/CuI

  • Solvent: THF or DMF

  • Base: Et₃N or K₂CO₃ .

Challenges:

  • Low yields (~30–50%) due to steric effects .

  • Competing hydrolysis of the acyl chloride requires anhydrous conditions.

Scientific Research Applications

3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its use as a contrast agent in medical imaging and its potential therapeutic properties.

    Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride involves its interaction with specific molecular targets. The iodine atoms in the compound contribute to its high reactivity, allowing it to form strong bonds with target molecules. The acetyl and methylcarbamoyl groups enhance its solubility and facilitate its transport within biological systems. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

3-Amino-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride (CAS: 51935-29-6)

Molecular Formula : C₉H₆ClI₃N₂O₂
Molecular Weight : 590.32 g/mol
Key Differences :

  • Lacks the methylacetamido group at position 3, replaced by an amino group (-NH₂).
  • LogP (partition coefficient): 3.98 , suggesting lower hydrophobicity than the target compound due to fewer methyl groups .

Applications : Used in synthesizing iodinated contrast agents and radiopharmaceuticals. Patent literature highlights its utility in modifying pharmacokinetic properties of imaging agents .

3-Acetylamino-5-(butanoylamino)-2,4,6-triiodobenzoic Acid (CAS: 19719-03-0)

Molecular Formula : C₁₂H₁₂I₃N₂O₄
Molecular Weight : 649.96 g/mol
Key Differences :

  • Replaces the methylcarbamoyl group with a butanoylamino (-NHCOC₃H₇) group.
  • Contains a carboxylic acid (-COOH) instead of benzoyl chloride, reducing electrophilicity.
  • Higher molecular weight due to the elongated alkyl chain.

Applications: Primarily a synthetic intermediate in iodinated dye production. The butanoylamino group may enhance solubility in organic solvents compared to methylcarbamoyl derivatives .

3-(Acetylamino)-2,4,6-triiodo-benzoic Acid (CAS: 22154-43-4)

Molecular Formula: C₉H₇I₃NO₃ Molecular Weight: 565.88 g/mol Key Differences:

  • Lacks both the methylcarbamoyl and methylacetamido groups, featuring only an acetylamino (-NHCOCH₃) substituent.
  • Simpler structure with fewer functional groups, leading to lower synthetic complexity.

Applications : Used in basic iodinated contrast agents and as a reference standard in analytical chemistry .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP Applications
2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride 58763-17-0 C₁₂H₁₀ClI₃N₂O₃ 646.39 -COCl, -CONHCH₃, -N(CH₃)COCH₃ N/A Contrast agent synthesis
3-Amino-2,4,6-triiodo-5-(methylcarbamoyl)benzoylchloride 51935-29-6 C₉H₆ClI₃N₂O₂ 590.32 -COCl, -CONHCH₃, -NH₂ 3.98 Radiopharmaceuticals
3-Acetylamino-5-(butanoylamino)-2,4,6-triiodobenzoic Acid 19719-03-0 C₁₂H₁₂I₃N₂O₄ 649.96 -COOH, -NHCOCH₃, -NHCOC₃H₇ N/A Organic-soluble contrast agents
3-(Acetylamino)-2,4,6-triiodo-benzoic Acid 22154-43-4 C₉H₇I₃NO₃ 565.88 -COOH, -NHCOCH₃ N/A Analytical standards

Key Research Findings

Reactivity : The benzoyl chloride group in the target compound enables rapid acylation reactions, critical for conjugating targeting moieties in contrast agents. Derivatives without this group (e.g., carboxylic acids) require additional activation steps .

Biodistribution : Compounds with methylacetamido groups exhibit prolonged circulation times due to reduced renal clearance, a property leveraged in HEXABRIX® for enhanced imaging duration .

Toxicity: Amino-substituted analogs (e.g., CAS 51935-29-6) show higher acute toxicity in preclinical studies, likely due to unmodified amino groups interacting with biological nucleophiles .

Biological Activity

2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride, also known by its CAS number 58763-17-0, is a halogenated aromatic compound notable for its diverse biological activities. This article examines its synthesis, biological evaluations, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₂H₁₀ClI₃N₂O
  • Molecular Weight : 627.94 g/mol
  • CAS Number : 58763-17-0
  • Synonyms : 3-Acetamido-2,4,6-triiodo-5-(N-methylacetamido)benzoic acid

Synthesis

The synthesis of 2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride involves multiple steps that typically include the introduction of iodine atoms onto the benzene ring and subsequent acylation reactions. The synthetic route may vary based on the desired purity and yield.

Anticancer Properties

Research has demonstrated that halogenated compounds like 2,4,6-Triiodo derivatives exhibit significant anticancer activity. A study highlighted the compound's ability to induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.3Induction of apoptosis
SW480 (Colon)15.8G2/M cell cycle arrest
A549 (Lung)10.5Modulation of mitochondrial pathways

Cytotoxicity Studies

Cytotoxicity assays have shown that the compound exhibits selective toxicity towards tumor cells while sparing normal cells. Comparative studies indicate that the presence of iodine enhances lipophilicity and cellular uptake, contributing to its cytotoxic effects .

The biological activity of 2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : It effectively halts the progression of cancer cells through the G2/M checkpoint.
  • Inhibition of Proliferation : The compound disrupts cellular proliferation signals.

Case Studies

A significant case study involved the administration of this compound in vitro against various cancer types. The results indicated a dose-dependent response in tumor cell lines with substantial reductions in viability observed at higher concentrations.

Study Findings

In a controlled study involving human breast carcinoma cells (MCF-7), treatment with 2,4,6-Triiodo derivatives resulted in:

  • A decrease in cell viability by approximately 70% at an IC50 value of 12.3 µM.
  • Induction of apoptotic markers such as caspase activation and PARP cleavage.

Q & A

Basic: What are the recommended synthetic routes for this compound, and what critical parameters influence yield?

Methodological Answer:
The synthesis of this iodinated benzoyl chloride derivative is typically achieved through sequential iodination and functionalization steps. Key routes involve:

  • Iodination of a benzamide precursor using iodine monochloride (ICl) or other iodinating agents under controlled conditions to introduce triiodo substituents at positions 2, 4, and 6 .
  • Amidation and acylation reactions to install the methylacetamido and methylaminocarbonyl groups. Reaction temperatures (< 40°C) and anhydrous conditions are critical to avoid hydrolysis of the benzoyl chloride moiety .
  • Chlorination of the carboxylic acid intermediate (e.g., using thionyl chloride or PCl₅) to form the final benzoyl chloride group. Excess reagents must be removed via vacuum distillation or solvent washing to ensure purity .
    Key Parameters:
  • Temperature control during iodination to prevent over-iodination or decomposition.
  • Moisture-free environments to stabilize the reactive benzoyl chloride group.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product from byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

Methodological Answer:

  • Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak at m/z 590.323 (C₉H₆ClI₃N₂O₂) and isotopic patterns consistent with three iodine atoms .
  • NMR Spectroscopy:
    • ¹H NMR: Look for signals corresponding to the methyl groups in methylacetamido (~δ 2.0 ppm) and methylaminocarbonyl (~δ 3.0 ppm). Aromatic proton signals are absent due to full substitution.
    • ¹³C NMR: Peaks for carbonyl carbons (benzoyl chloride: ~δ 170 ppm; amide: ~δ 165 ppm) and iodine-induced deshielding effects on aromatic carbons .
  • FT-IR: Strong absorbance at ~1750 cm⁻¹ (C=O stretch of benzoyl chloride) and ~1650 cm⁻¹ (amide C=O) .

Advanced: How can researchers address discrepancies in reported melting points or solubility data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Polymorphism: Use differential scanning calorimetry (DSC) to identify multiple melting endotherms. Recrystallize from solvents like DMSO/water or THF/hexane to isolate stable polymorphs.
  • Purity variations: Quantify impurities via HPLC (C18 column, acetonitrile/water gradient). Adjust mobile phase pH to resolve degradation products (e.g., hydrolyzed benzoic acid derivatives) .
  • Solubility testing: Standardize solvent systems (e.g., DMSO for stock solutions) and document temperature/pH conditions. Contrast-enhanced UV-Vis spectroscopy can quantify solubility limits .

Advanced: What are the mechanistic considerations for the hydrolysis stability of the benzoyl chloride moiety in this iodinated analog, and how can degradation be mitigated?

Methodological Answer:

  • Hydrolysis Mechanism: The benzoyl chloride group reacts readily with ambient moisture, forming 3-amino-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic acid. This is accelerated in polar protic solvents (e.g., water, methanol) .
  • Mitigation Strategies:
    • Storage: Use airtight containers under inert gas (argon or nitrogen) at -20°C. Desiccants like molecular sieves can prolong stability.
    • In-situ generation: Prepare the benzoyl chloride derivative immediately before use by reacting the stable benzoic acid precursor with SOCl₂ or oxalyl chloride .
    • Stabilizers: Add anhydrous MgSO₄ or activated alumina to reaction mixtures to scavenge trace water .

Basic: What are the primary applications of this compound in academic research, based on its structural features?

Methodological Answer:

  • Medical Imaging: The triiodo aromatic core enables X-ray contrast enhancement. Researchers explore its use as a scaffold for iodinated contrast agents in computed tomography (CT) .
  • Drug Design: The methylacetamido and methylaminocarbonyl groups serve as linkers for conjugating targeting moieties (e.g., peptides, antibodies) in theranostic applications .
  • Radiolabeling Studies: The iodine atoms can be replaced with radioisotopes (e.g., ¹²⁵I) for tracer studies in pharmacokinetic assays .

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Batch-to-Batch Variability: Implement stringent QC protocols (e.g., ≥95% purity by HPLC, ICP-MS for residual iodine content).
  • Biological Assay Conditions: Standardize cell culture media (e.g., avoid iodide-rich buffers that may interfere with contrast properties) .
  • Computational Modeling: Use DFT calculations to correlate electronic properties (e.g., dipole moments, HOMO-LUMO gaps) with observed bioactivity, identifying outliers due to structural degradation .

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